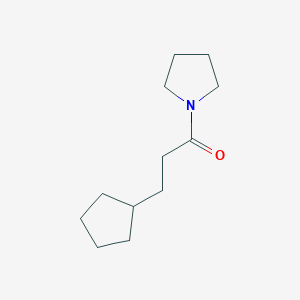

3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one

Description

Properties

IUPAC Name |

3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQANVPHXTUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

- Activation Step : 3-Cyclopentylpropionic acid (1 equiv) is treated with COMU (1.1 equiv) and diisopropylethylamine (DIPEA, 2 equiv) in dichloromethane (DCM) at 0°C.

- Coupling : Pyrrolidine (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.

- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (hexane/ethyl acetate) affords the product in 75–88% yield .

Key Advantages :

- High reproducibility and scalability.

- Minimal epimerization due to mild conditions.

Reductive Amination of 3-Cyclopentylpropanal

Reductive amination offers a one-pot synthesis by reacting 3-cyclopentylpropanal with pyrrolidine in the presence of a reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is typically employed.

Reaction Mechanism

- Imine Formation : The aldehyde reacts with pyrrolidine to generate an imine intermediate.

- Reduction : NaBH₄ selectively reduces the imine to the secondary amine, followed by oxidation to the ketone under controlled conditions.

Conditions :

Cross-Enolate Coupling with Sodium Hydride

This method, adapted from JACS protocols, involves coupling a pre-formed enolate with an electrophilic pyrrolidine derivative.

Synthetic Steps

- Enolate Generation : 3-Cyclopentylpropan-1-one (1 equiv) is treated with NaH (3 equiv) in THF at −78°C.

- Electrophilic Quench : Addition of 1-iodopyrrolidine (1.1 equiv) at low temperature, followed by warming to 0°C.

- Isolation : Aqueous workup and chromatography yield the product in 65–75% yield .

Critical Parameters :

- Strict temperature control to prevent side reactions.

- Use of anhydrous solvents to enhance enolate stability.

Nucleophilic Substitution of Propargyl Derivatives

A less conventional route involves substituting a propargyl leaving group (e.g., tosylate) with pyrrolidine.

Protocol

- Propargyl Activation : 3-Cyclopentylpropane-1-tosylate (1 equiv) is prepared via tosylation of the alcohol.

- Substitution : Reaction with pyrrolidine (2 equiv) in acetonitrile at 80°C for 6 hours.

- Oxidation : The intermediate alkyne is oxidized to the ketone using KMnO₄ or CrO₃.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Amide Coupling | 75–88 | Moderate | High | Excellent |

| Reductive Amination | 60–70 | Low | Low | Good |

| Cross-Enolate Coupling | 65–75 | High | Very High | Moderate |

| Nucleophilic Substitution | 50–60 | Moderate | Moderate | Limited |

Key Insights :

- Amide coupling is optimal for industrial-scale production due to high yields and reproducibility.

- Reductive amination is preferred for laboratory-scale synthesis with readily available reagents.

Mechanistic Considerations and Side Reactions

Common Byproducts

- Over-alkylation : Excess pyrrolidine may lead to di-substituted products. Mitigated by stoichiometric control.

- Oxidation Artifacts : Uncontrolled oxidation during reductive amination can yield carboxylic acids.

Stereochemical Outcomes

The prochiral ketone center may lead to racemization under basic conditions. Chiral auxiliaries or asymmetric catalysis are rarely employed due to the compound’s non-chiral applications.

Industrial-Scale Production Recommendations

For GMP-compliant synthesis:

- Use COMU/EDC coupling with in situ activation.

- Implement continuous flow systems to enhance mixing and heat transfer.

- Purify via crystallization (hexane/ethyl acetate) rather than chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or cyclopentyl group can be modified.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

Reduction: Formation of cyclopentyl alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery and Development

3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one has shown potential as a phosphodiesterase inhibitor. Phosphodiesterases play a critical role in cellular signaling pathways by regulating levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes can lead to therapeutic benefits in conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Inflammatory Diseases

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems.

Medicinal Chemistry

The compound's structural characteristics allow for modifications that can enhance its biological activity. For instance, substituting different groups on the pyrrolidine ring or altering the cyclopentyl moiety can lead to derivatives with improved pharmacokinetic properties. Such modifications are essential for developing more effective drugs with fewer side effects .

Chemical Synthesis

The synthesis of this compound involves multiple steps that require optimization to achieve high yields and purity. Common synthetic routes may include:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions to create the pyrrolidine structure.

- Attachment of the Cyclopentyl Group : Employing alkylation techniques to introduce the cyclopentyl moiety.

- Incorporation of the Propanone Functional Group : Utilizing acylation methods to attach the carbonyl group.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and development purposes.

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory activity against specific phosphodiesterase enzymes. For example, studies have shown that similar compounds can significantly reduce inflammation in animal models by modulating enzyme activity related to inflammatory pathways .

Structural Analog Comparisons

Comparative studies with structurally similar compounds have highlighted the unique aspects of this compound, particularly its selectivity towards phosphodiesterase inhibition compared to other derivatives. This selectivity is crucial for developing targeted therapies with minimal off-target effects .

Potential Future Applications

Given its promising pharmacological properties, this compound could be further explored in various therapeutic areas, including:

- Neurological Disorders : Its ability to modulate neurotransmitter levels may have implications for treating conditions such as depression or anxiety.

- Cardiovascular Health : By influencing sphingolipid metabolism, it may play a role in managing cardiovascular diseases associated with dysregulated lipid signaling.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-cyclopentyl-1-pyrrolidin-1-yl-propan-1-one with structurally related pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and safety considerations.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Structural Analysis

- Cycloalkyl vs. Aromatic Substituents: The cyclopentyl group in the target compound enhances steric bulk and lipophilicity compared to the strained cyclopropyl ring in 1-cyclopropylpyrrolidin-3-amine or the planar phenyl group in (S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one .

- Functional Group Diversity: The ketone moiety in the target compound contrasts with the primary amine in 1-cyclopropylpyrrolidin-3-amine and the hydroxymethyl group in 3-cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one .

Physicochemical Properties

- Lipophilicity : Cyclopentyl and phenyl substituents contribute to higher logP values compared to cyclopropyl or polar hydroxymethyl groups.

- Solubility : The hydroxymethyl derivative likely has better solubility in polar solvents than the target compound, while the diazenyl-containing compound may exhibit unique photophysical properties due to conjugation.

Biological Activity

3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentyl group attached to a pyrrolidine ring, which is known to influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to exhibit:

- Receptor Binding : Similar compounds have demonstrated high affinity for various receptors, including dopamine and serotonin receptors. This suggests that this compound may also modulate neurotransmitter systems, impacting mood and behavior.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of glucosylceramide synthase, which plays a role in sphingolipid metabolism .

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Antiviral Activity : Compounds with similar structures have shown effectiveness against various viral infections, suggesting potential for therapeutic applications in antiviral treatments.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although further research is needed to confirm these findings.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential efficacy against viral infections | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of cancer cell growth |

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethoxy-N-(4-(3-nitrophenyl)thiazol) | Antiviral, anticancer | |

| N-(3-nitrophenyl)-4-phenylpiperazine | Antimicrobial, antioxidant | |

| Tert-butyl N-(2-formylspiro[3.4]octan) | Enzyme inhibition |

Case Studies

Several case studies have explored the pharmacological effects of compounds related to this compound:

- Case Study on Antiviral Activity : A study demonstrated that a structurally related compound significantly reduced viral load in infected cell lines. This suggests that 3-Cyclopentyl derivatives may share similar mechanisms of action against viral pathogens .

- Case Study on Anti-inflammatory Effects : Research indicated that treatment with related compounds led to decreased levels of pro-inflammatory cytokines in animal models, highlighting the potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopentyl-1-pyrrolidin-1-yl-propan-1-one, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Multi-step synthesis typically involves (1) cyclopentyl group introduction via alkylation or Friedel-Crafts acylation and (2) coupling with pyrrolidine under nucleophilic substitution conditions. Key parameters include:

- Temperature : Maintain 50–70°C during ketone-pyrrolidine coupling to balance reaction rate and byproduct formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of pyrrolidine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from unreacted intermediates .

- Data Contradiction : Conflicting yields (30–70%) reported in literature may arise from solvent purity or trace moisture affecting pyrrolidine reactivity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and pyrrolidine’s N-CH₂ group (δ 2.5–3.0 ppm) .

- ¹³C NMR : Carbonyl carbon (C=O) typically appears at δ 205–210 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 224.2 (C₁₃H₂₂NO⁺). Discrepancies in fragmentation patterns may indicate impurities from incomplete cyclopentyl group substitution .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C to prevent ketone oxidation or hygroscopic degradation .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 14 days) combined with HPLC monitoring can identify decomposition products (e.g., cyclopentanol from hydrolysis) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Target Screening : Use kinase or GPCR panels due to pyrrolidine’s prevalence in receptor-binding scaffolds .

- Cytotoxicity : MTT assays (HEK-293 or HepG2 cells) at 10–100 µM concentrations. Note: False positives may arise from ketone-mediated ROS generation; include α-tocopherol controls .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine D2 receptor). Focus on the cyclopentyl group’s hydrophobic interactions and the ketone’s hydrogen-bonding potential .

- MD Simulations : GROMACS simulations (100 ns) can assess binding stability in aqueous environments. Pitfall: Overestimating pyrrolidine’s flexibility without constraints .

Q. What strategies resolve contradictions in reported reaction kinetics for its synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species) and identify rate-limiting steps .

- Isotopic Labeling : ¹³C-labeled cyclopentyl precursors can clarify whether side reactions (e.g., ring-opening) occur during alkylation .

Q. How can researchers optimize enantiomeric purity if chiral centers are introduced during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IC-3 columns (hexane/isopropanol) to separate enantiomers.

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective ketone reductions, though cyclopentyl steric effects may reduce efficiency (60–80% ee achievable) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations reveal transition-state energy barriers for pyrrolidine attack on the carbonyl carbon. Cyclopentyl’s electron-donating effects lower activation energy by 5–8 kcal/mol .

- Isotope Effects : Compare kH/kD ratios using deuterated pyrrolidine to confirm if proton transfer is rate-determining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.